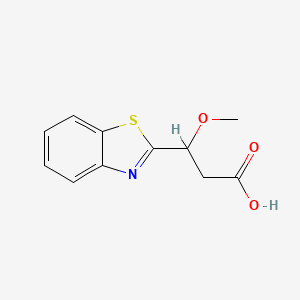
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2,5-dimethylfuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2,5-dimethylfuran-3-carboxamide” is a complex organic molecule. It contains a carboxamide group (-CONH2), which is a common functional group in many pharmaceuticals and biologically active compounds . It also contains a thiophene ring, which is a five-membered aromatic ring with a sulfur atom . The presence of a furan ring, a five-membered aromatic ring with an oxygen atom, is also noted .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the carboxamide, thiophene, and furan groups would significantly influence its structure. These groups are likely to participate in various intermolecular interactions, affecting the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carboxamide group could participate in various reactions, such as hydrolysis or reduction. The thiophene and furan rings might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could increase its solubility in polar solvents. The aromatic thiophene and furan rings might contribute to its stability and rigidity .Wissenschaftliche Forschungsanwendungen
Synthesis Methods and Chemical Reactivity
The synthesis of N-monosubstituted thioamides from carboxylic acid chlorides and primary amines introduces a method potentially applicable to N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2,5-dimethylfuran-3-carboxamide, showcasing its versatility in creating compounds with varied functionalities (Debruin & Boros, 1990).
Antimicrobial Activity
N-Alkoxyphenylhydroxynaphthalenecarboxamides and their isomers demonstrated antimycobacterial activity against Mycobacterium tuberculosis, suggesting that structurally similar compounds like this compound might possess similar biological activities (Goněc et al., 2016).
Antinociceptive Properties
Synthesis and evaluation of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides for antinociceptive activity indicate potential applications in pain management (Shipilovskikh et al., 2020).
Immunomodulatory Activity
Research on novel immunosuppressive butenamides involving thiophene derivatives highlights the potential for this compound in developing immunosuppressive therapies (Axton et al., 1992).
Material Science and Photophysical Studies
Studies on the synthesis, crystal structure, and photophysical properties of thiophene derivatives provide insights into the potential use of this compound in material science, especially in the development of new organic semiconductors and photovoltaic materials (Prabhuswamy et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c1-9-7-11(10(2)18-9)13(16)15-8-14(3,17)12-5-4-6-19-12/h4-7,17H,8H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSZBUILEMFJJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C)(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzofuran-2-carboxamide](/img/structure/B2920715.png)
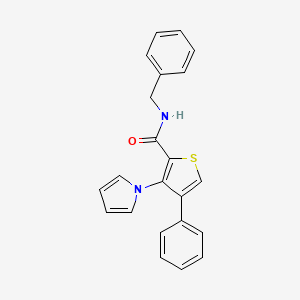
![2-(2-Fluorophenoxy)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2920720.png)
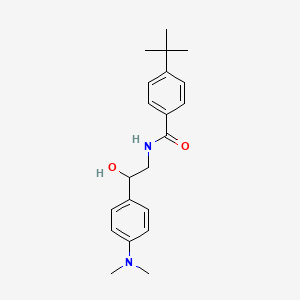

![1-(5-Chloro-2-methoxyphenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea](/img/structure/B2920724.png)



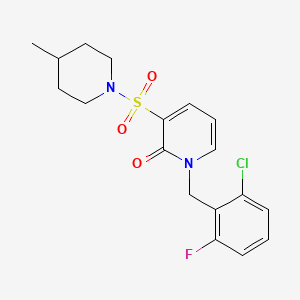
![5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2920731.png)
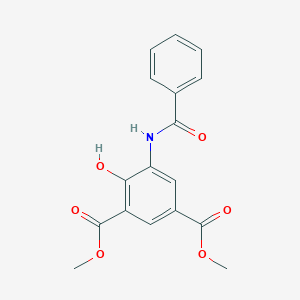
![8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2920734.png)
